molecular formula C12H14N4 B12882396 4-(2,4-Diaminophenyl)benzene-1,3-diamine CAS No. 4371-30-6

4-(2,4-Diaminophenyl)benzene-1,3-diamine

Cat. No.: B12882396
CAS No.: 4371-30-6
M. Wt: 214.27 g/mol
InChI Key: VGYQNMXWTMMHTP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is an organic compound consisting of two benzene rings connected by a single bond, with four amine groups attached at the 2, 2’, 4, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine typically involves the coupling of halogenated biphenyl precursors with amine groups. One common method is the Ullmann reaction, where a halogenated biphenyl is reacted with an amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine may involve large-scale Ullmann reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine undergoes various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized biphenyl compounds.

Scientific Research Applications

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without the amine groups.

    [1,1’-Biphenyl]-2,2’-diamine: A related compound with only two amine groups.

    [1,1’-Biphenyl]-4,4’-diamine: Another related compound with amine groups at different positions.

Uniqueness

[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is unique due to the presence of four amine groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in synthesis, research, and industry .

Properties

CAS No.

4371-30-6

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

4-(2,4-diaminophenyl)benzene-1,3-diamine

InChI

InChI=1S/C12H14N4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,13-16H2

InChI Key

VGYQNMXWTMMHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N

Origin of Product

United States

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